![molecular formula C19H25N3O5S B2925828 N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2200921-37-3](/img/structure/B2925828.png)
N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide (also known as MS-PPOH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The purpose of
Aplicaciones Científicas De Investigación
MS-PPOH has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, MS-PPOH has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. This makes MS-PPOH a potential candidate for the development of new anti-inflammatory and analgesic drugs.
In neuroscience, MS-PPOH has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. MS-PPOH has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic potential for the treatment of neurological disorders.
In cancer research, MS-PPOH has been shown to inhibit the growth and proliferation of various cancer cell lines. This is due to its ability to modulate the activity of COX-2, which is overexpressed in many types of cancer.
Mecanismo De Acción
MS-PPOH selectively inhibits COX-2 by binding to its active site and preventing the production of prostaglandins. This leads to a reduction in inflammation and pain. Additionally, MS-PPOH has been shown to modulate the activity of the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which may have therapeutic potential for the treatment of neurological disorders.
Biochemical and Physiological Effects
MS-PPOH has been shown to have various biochemical and physiological effects. In vitro studies have shown that MS-PPOH selectively inhibits COX-2 with high potency and selectivity. In vivo studies have shown that MS-PPOH reduces inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, MS-PPOH has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic potential for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-PPOH has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological processes. Additionally, MS-PPOH has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using MS-PPOH in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties. Additionally, MS-PPOH has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MS-PPOH. One area of interest is the development of new anti-inflammatory and analgesic drugs based on MS-PPOH. Another area of interest is the potential therapeutic applications of MS-PPOH for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to better understand the pharmacological properties of MS-PPOH and its potential off-target effects.
Métodos De Síntesis
The synthesis of MS-PPOH involves the reaction of 4-(3-morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure MS-PPOH. This synthesis method has been optimized to produce high yields of MS-PPOH with excellent purity.
Propiedades
IUPAC Name |
N-[4-(3-morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-2-18(23)20-16-7-5-15(6-8-16)19(24)21-9-3-4-17(14-21)28(25,26)22-10-12-27-13-11-22/h2,5-8,17H,1,3-4,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGFXFSBDTPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)
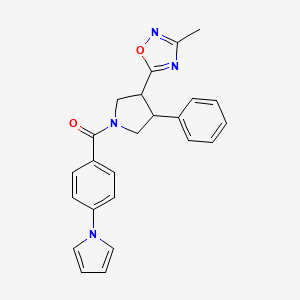
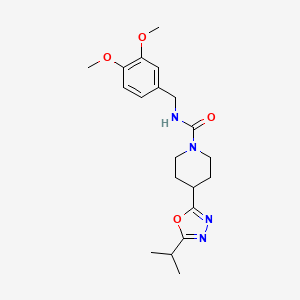
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)
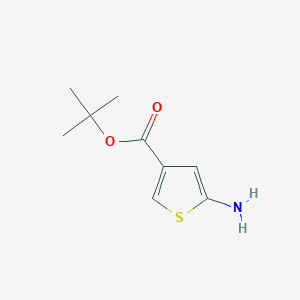
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
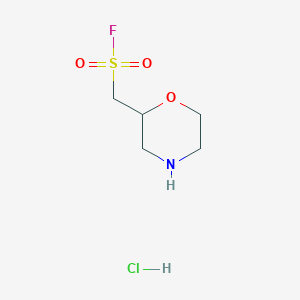
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)
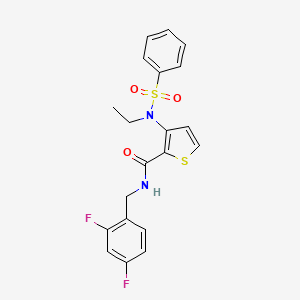
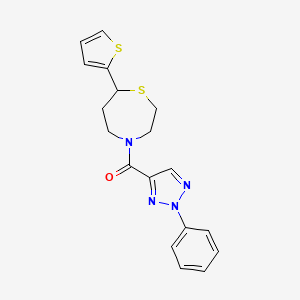
![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)